![molecular formula C12H10F3NO3 B2686037 2-(N-(4-(Trifluoromethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid CAS No. 1022750-01-1](/img/structure/B2686037.png)
2-(N-(4-(Trifluoromethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid
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Description
2-(N-(4-(Trifluoromethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid, also known as CPCCOEt, is a small molecule antagonist of the metabotropic glutamate receptor 1 (mGluR1). This receptor is a G protein-coupled receptor that is involved in the regulation of various physiological processes, including synaptic plasticity, learning, and memory. The development of CPCCOEt has led to significant advancements in the understanding of the underlying mechanisms of mGluR1 signaling and its potential therapeutic applications.
Scientific Research Applications
Agrochemical Applications
The trifluoromethyl group, which is a part of the compound, is a key structural motif in active agrochemical ingredients . Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical industry for the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethyl group-containing compounds are also used in the pharmaceutical industry . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Vinylic MIDA Boronates
The compound can be used in the preparation of vinylic MIDA boronates . These boronates are versatile intermediates in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions .
Synthesis of C2-Aryl Pyrrolobenzodiazepine Antitumor Agents
The compound is used in the synthesis of C2-aryl pyrrolobenzodiazepine antitumor agents . These agents are a class of DNA-binding molecules that have shown promising results in cancer treatment .
Suzuki-Miyaura Cross-Coupling Reactions
The compound is used in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to synthesize biaryls, an important class of compounds in medicinal chemistry .
Synthesis of 4-(2-Trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine
The compound is used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine . This compound is a potential antagonist of corticotropin-releasing hormone .
properties
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c13-12(14,15)6-1-3-7(4-2-6)16-10(17)8-5-9(8)11(18)19/h1-4,8-9H,5H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZXUZONTVYBRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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